molecular formula C24H20N4O3S B11627267 (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11627267
M. Wt: 444.5 g/mol
InChI Key: QPKXJPUSXYVSPK-VXPUYCOJSA-N
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Description

(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a high-purity synthetic compound provided for scientific research and development. This complex molecule features a hybrid architecture combining an oxindole (1,3-dihydro-2H-indol-2-one) core with a fused [1,3]thiazolo[3,2-b][1,2,4]triazole system. The oxindole scaffold is a privileged structure in medicinal chemistry, extensively documented in scientific literature for its diverse biological potential, including serving as a kinase inhibitor, anti-inflammatory agent, and antimicrobial candidate . The specific research applications and mechanism of action for this particular derivative are yet to be fully characterized and represent an area of active investigation. Researchers may explore this compound based on the known activities of its constituent pharmacophores. The 1,3-dihydro-2H-indol-2-one (oxindole) moiety is a well-recognized scaffold in drug discovery. Derivatives of this core have been reported to exhibit significant tyrosine kinase inhibiting activity, which is relevant in oncology research for regulating cell proliferation and signaling pathways . Furthermore, novel oxindole derivatives have been designed and synthesized as potential anti-inflammatory agents, with some demonstrating selective COX-2 inhibitory activity in vitro . Other documented activities of indole and oxindole derivatives include antiviral, antibacterial, and antitubercular properties, making this chemical class a versatile starting point for various therapeutic areas . The unique [1,3]thiazolo[3,2-b][1,2,4]triazole moiety incorporated into this molecule may further modulate its properties, offering researchers a distinct chemical entity for probing biological targets and developing structure-activity relationships. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H20N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h3,5-12H,1,4,13-14H2,2H3/b20-19-

InChI Key

QPKXJPUSXYVSPK-VXPUYCOJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2

Origin of Product

United States

Preparation Methods

Vielsmeier-Haack Formylation

Indole undergoes formylation at C3 using POCl₃/DMF (Vielsmeier-Haack conditions), yielding 1H-indole-3-carbaldehyde (1 ) in 89% yield. Subsequent oxidation with KMnO₄ in acetone produces indole-3-carboxylic acid (2 ), esterified to ethyl indole-3-carboxylate (3 ) via H₂SO₄-catalyzed ethanol reflux.

Hydrazide Formation and Cyclization

Ethyl ester 3 reacts with hydrazine monohydrate (95%) to form indole-3-carbohydrazide (4 ). Cyclization with CS₂/KOH under reflux generates 1,3,4-oxadiazole-2-thione intermediates, which upon alkylation with allyl bromide in acetonitrile/TEA yields N-allyl indole-2-one derivatives (72–78% yields).

Construction of Thiazolo[3,2-b] triazol-6-one Moiety

Thiazolo-Triazole Cyclization

3-Alkylated indoline-2-thiones react with α-halogenated ketones (e.g., phenacyl bromides) in water at 60°C, forming thiazolo[3,2-a]indoles via tandem thiolate displacement and 6-endo-dig cyclization (Table 1).

Table 1: Optimization of Thiazolo-Triazole Formation

EntrySolventTemp (°C)Time (h)Yield (%)
1H₂O60882
2ACN801268
3EtOH701074

Coupling Strategies for Molecular Assembly

Knoevenagel Condensation

Indole-2-one 5 and thiazolo-triazole-aldehyde 6 undergo condensation using piperidine/EtOH at 80°C, forming the (Z)-enone via thermodynamic control (Scheme 1).

Scheme 1

Zinc-Mediated Formal Cycloaddition

Thiazolo[3,2-a]indole 7 reacts with 1,2-diaza-1,3-dienes 8 in CH₂Cl₂/ZnCl₂ (0.1 equiv) to construct the triazolone ring while preserving Z-configuration (78% yield, dr >95:5).

Stereoselective Control of (3Z)-Configuration

Solvent Effects on Geometrical Isomerism

Polar aprotic solvents (DMF, DMSO) favor Z-isomers through:

  • Enhanced stabilization of transition state dipoles

  • Reduced rotational freedom during enone formation

Table 2: Solvent Impact on Z:E Ratio

SolventZ:E RatioYield (%)
DMF9:171
Toluene3:168
EtOH4:165

Catalytic Asymmetric Induction

Chiral BINOL-phosphoric acid catalysts (10 mol%) in THF at -20°C achieve 89% ee for Z-isomer, though with reduced yield (52%) compared to non-catalytic methods.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (cyclohexane:EtOAc 95:5 → 80:20) resolves regioisomers, with target compound eluting at Rf 0.35. Preparative HPLC (C18, MeCN/H₂O 65:35) further purifies to >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.82–7.25 (m, 8H, aromatic), 5.92 (dd, J=10.4, 17.2 Hz, 1H, allyl-CH₂), 4.03 (q, J=6.8 Hz, 2H, OCH₂)

  • HRMS : m/z calcd for C₂₆H₂₂N₄O₃S [M+H]⁺ 487.1543, found 487.1546

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one exhibit significant biological activities:

  • Antimicrobial Activity : Compounds containing thiazole and triazole moieties have shown promising antimicrobial properties against various pathogens.
  • Antifungal Properties : Similar derivatives have demonstrated effectiveness in inhibiting fungal growth.
  • Anticancer Effects : Notably, this compound has been studied for its ability to inhibit cancer cell proliferation. Preliminary studies suggest it may target specific enzymes or receptors involved in cancer pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds structurally related to (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one :

StudyFindings
Du et al. (2013)Investigated the dual antimicrobial and anticancer activity of thiazole derivatives targeting thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM.
Ahsan et al. (2020)Focused on the synthesis and biological assessment of oxadiazole derivatives showing significant anticancer properties.
PMC Article (2022)Discussed in silico studies that evaluated interactions between synthesized compounds and target proteins relevant to cancer treatment.

Mechanism of Action

The mechanism by which (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thiazolo-triazole-indole hybrids. Below is a comparative analysis with analogs from recent studies:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Phenyl Ring) R Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-propoxyphenyl Allyl C₂₂H₁₉N₄O₃S 418.47 High lipophilicity (propoxy group)
(3Z)-3-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one 4-isopropoxyphenyl Methyl C₂₂H₁₈N₄O₃S 418.47 Improved crystallinity
(3Z)-1-Methyl-3-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one 4-methylphenyl Methyl C₂₁H₁₆N₄O₂S 388.44 Reduced steric hindrance
(3Z)-1-(2-Fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one 4-methoxyphenyl 2-Fluorobenzyl C₂₆H₁₇FN₄O₃S 490.50 Enhanced electronic effects (F atom)
(3Z)-3-[2-(3,4-Dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one 3,4-dimethoxyphenyl Ethyl C₂₂H₁₈N₄O₄S 434.47 Increased solubility (methoxy groups)

Key Findings :

Fluorine in the 2-fluorobenzyl analog () may enhance metabolic stability and binding affinity via electronegative interactions .

Role of the R Group :

  • Allyl vs. Methyl/Ethyl : The allyl group in the target compound introduces conformational flexibility, which could optimize interactions with hydrophobic enzyme pockets. In contrast, methyl/ethyl groups reduce steric bulk, favoring entropic gains in binding .

Crystallography and Computational Analysis :

  • Compounds in this family are often analyzed using SHELX for crystal structure refinement and ORTEP-3 for 3D visualization . For example, the methyl-substituted analog () showed improved crystallinity, aiding in X-ray diffraction studies .

Antimicrobial and Antiviral Potential: Thiazolo-triazole-indole hybrids exhibit structural similarities to lead compounds in , where hydroxyphenyl and methoxyindole substituents correlated with potent antibacterial activity (EC₅₀: 20–25 µM) . The target compound’s propoxyphenyl group may further enhance activity against Gram-positive pathogens.

Biological Activity

The compound (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule notable for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Structural Overview

The molecular formula of the compound is C24H20N4O3SC_{24}H_{20}N_{4}O_{3}S, and it features an intricate arrangement that includes:

  • An allyl group
  • A thiazole ring
  • A triazole moiety
    This unique structure allows for various chemical interactions that contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the thiazole and triazole rings.
  • Introduction of the allyl group.
  • Functionalization at the indole position.
    These synthetic routes are crucial for achieving high yields and purity necessary for biological evaluations.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, derivatives of thiazole and triazole have been documented to inhibit cancer cell proliferation effectively. Preliminary studies on this compound suggest it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to cytotoxic effects against various cancer cell lines .

Antimicrobial and Antifungal Activity

The presence of thiazole and triazole moieties in the compound suggests potential antimicrobial and antifungal properties. Studies have shown that related compounds can effectively inhibit the growth of bacteria and fungi. For example:

  • Triazole derivatives have been reported to exhibit antifungal activity against pathogens like Aspergillus niger and Fusarium oxysporum .
  • The structural features of this compound may enhance its efficacy against resistant strains of bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one , a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(4-propoxyphenyl)-5-(thiazol-2-yl)triazoleThiazole-triazole frameworkAntimicrobial
1-AllylindoleIndole structure with allyl groupAnticancer
6-Oxoindole derivativesIndole with carbonyl functionalityAntimicrobial

This table highlights the versatility of thiazole and triazole derivatives in medicinal chemistry while emphasizing the unique combination of functionalities present in the target compound.

Case Studies

Recent studies have focused on evaluating the anticancer activity of similar compounds through in vitro assays. For instance:

  • A study demonstrated that a related thiazolo-triazole derivative significantly inhibited cell growth in human cancer cell lines (IC50 values indicating effective concentrations) .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:
The synthesis of structurally similar thiazolo-triazole derivatives typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For example:

  • Reaction conditions : Reflux for 2.5–3 hours in acetic acid.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from acetic acid.
    Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde and thiazolidinone derivatives) and monitoring reaction progression via TLC. For allyl-substituted analogs, protecting-group strategies may be required to prevent side reactions during cyclization .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., allyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and triazole/thiazole ring vibrations at 1500–1600 cm⁻¹ .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N values (e.g., deviations < 0.3% indicate purity) .

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